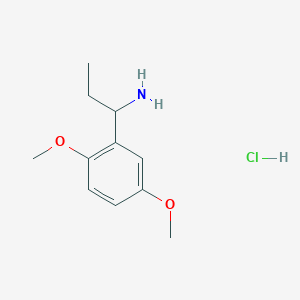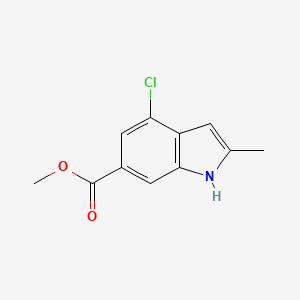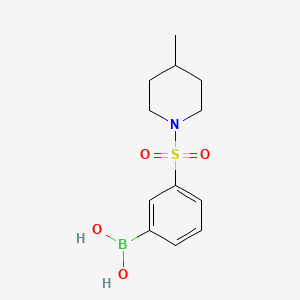
1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Analytical Techniques and Substance Identification
1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride has been identified and characterized using various analytical techniques. Power et al. (2015) discussed the identification of related substances, emphasizing the use of nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry for accurate characterization (Power et al., 2015).
Crystal Structure Analysis
The compound's crystal structure has been extensively studied. Nitek et al. (2020) reported the crystal structures of related 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, highlighting the importance of X-ray diffraction analysis in determining molecular conformations and interactions in the solid state (Nitek et al., 2020).
Chiral Auxiliary in Organic Synthesis
Kohara et al. (1999) explored the use of 1-(2,5-dimethoxyphenyl)ethylamine as an effective chiral auxiliary for the diastereoselective alkylation of aldimines. This research highlights the utility of such compounds in organic synthesis, particularly in enhancing stereoselectivity (Kohara et al., 1999).
Development of Novel Chiral Catalysts
The development of novel chiral catalysts using derivatives of 1-(2,5-dimethoxyphenyl)propan-1-amine has been researched. Yap et al. (2014) synthesized a novel amine ligand for use in asymmetric hydrophosphination reactions, demonstrating the compound's potential in catalysis and stereoselective synthesis (Yap et al., 2014).
Biocatalytic Production
Erdmann et al. (2019) developed a biocatalytic method for producing stereoisomers of methoxamine, starting from compounds related to 1-(2,5-dimethoxyphenyl)propan-1-amine. This showcases the role of such compounds in biocatalysis and pharmaceutical synthesis (Erdmann et al., 2019).
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3;/h5-7,10H,4,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMMGSIWUCCNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1457874.png)



![[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride](/img/structure/B1457883.png)



![4-Chloro-6-methyl-thieno[2,3-b]pyridine](/img/structure/B1457890.png)



![C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B1457896.png)